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Methyl 6-bromo-3-
Compound Name:
hydroxypicolinate

cat. No.: B1358371

For Immediate Release

Methyl 6-bromo-3-hydroxypicolinate has emerged as a valuable and versatile building block
for organic chemists, particularly those engaged in the synthesis of complex molecules for the
pharmaceutical and materials science sectors. Its trifunctional nature, featuring a bromine
atom, a hydroxyl group, and a methyl ester on a pyridine core, allows for a variety of selective
chemical transformations. This application note details its use in several key synthetic
reactions, providing protocols and quantitative data for researchers, scientists, and drug
development professionals.

Key Applications

Methyl 6-bromo-3-hydroxypicolinate serves as a key intermediate in the synthesis of a range
of substituted picolinate derivatives. Its strategic functionalization enables the introduction of
diverse molecular fragments through well-established and robust chemical reactions. The
primary applications include:

o Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the 6-position is
amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura
and Buchwald-Hartwig amination reactions. These reactions are fundamental for the
construction of carbon-carbon and carbon-nitrogen bonds, respectively.
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o O-Alkylation/Arylation: The hydroxyl group at the 3-position provides a handle for O-
alkylation or O-arylation, allowing for the introduction of a wide array of ether linkages.

e Precursor for Further Derivatization: Following initial transformations, the ester and pyridine
nitrogen offer further sites for chemical modification, leading to the generation of diverse
molecular architectures.

Data Presentation

The following tables summarize quantitative data for key reactions involving Methyl 6-bromo-
3-hydroxypicolinate.

Reaction Reactant 2 Product Yield (%) Reference
4- Methyl 6-(4-

Suzuki Coupling ethoxyphenylbor  ethoxyphenyl)-3- 54 [1]
onic acid hydroxypicolinate

Methyl 6-bromo-
: 3-
O-Methylation lodomethane o 81 [2]
methoxypicolinat

e

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Methyl 6-bromo-3-hydroxypicolinate

This protocol describes the bromination of methyl 3-hydroxypicolinate.[3]
Materials:

» Methyl 3-hydroxypicolinate

e Bromine

e Water
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Procedure:

o Suspend methyl 3-hydroxypicolinate (1.0 equiv) in water.

e Cool the suspension to 0 °C in an ice bath.

e Add bromine (1.0 equiv) dropwise to the suspension over a period of 4 hours.

« Stir the reaction mixture for an additional 3 hours at 0 °C, followed by 2 hours at room
temperature.

» The resulting precipitate is filtered, washed with water, and dried to afford Methyl 6-bromo-
3-hydroxypicolinate.

Suzuki Coupling Reaction

This protocol details the palladium-catalyzed Suzuki coupling of Methyl 6-bromo-3-
hydroxypicolinate with an arylboronic acid.[1]

Materials:

o Methyl 6-bromo-3-hydroxypicolinate

4-ethoxyphenylboronic acid

PdClz2(dppf) (5 mol%)

Cesium fluoride (2.1 equiv)

Anhydrous 1,2-dimethoxyethane (DME)

Argon

Procedure:

o To a pre-dried Schlenk tube containing a magnetic stir bar, add PdClz(dppf) (5 mol%),
Methyl 6-bromo-3-hydroxypicolinate (1.0 equiv), 4-ethoxyphenylboronic acid (1.0 equiv),
and cesium fluoride (2.1 equiv).
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Evacuate the Schlenk tube and backfill with argon. Repeat this process three times.
Add anhydrous DME to the reaction mixture.

Place the reaction mixture in a preheated oil bath at 80 °C.

Stir the reaction for 24-96 hours, monitoring the progress by TLC and/or GC/MS.

Upon completion, cool the reaction to room temperature and process accordingly to isolate
the product, Methyl 6-(4-ethoxyphenyl)-3-hydroxypicolinate.

O-Methylation Reaction

This protocol describes the O-methylation of the hydroxyl group of Methyl 6-bromo-3-

hydroxypicolinate.[2][4][5]

Materials:

Methyl 6-bromo-3-hydroxypicolinate
lodomethane (3.0 equiv)
Potassium carbonate (1.6 equiv)

Acetone

Procedure:

Dissolve Methyl 6-bromo-3-hydroxypicolinate (1.0 equiv) in acetone.

Add potassium carbonate (1.6 equiv) and iodomethane (3.0 equiv) to the solution.
Heat the mixture to reflux (approximately 56 °C) and stir for 3 hours.

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

The crude product can be purified by standard methods to yield Methyl 6-bromo-3-
methoxypicolinate.
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Reaction Pathways and Workflows

The following diagrams illustrate the synthetic utility of Methyl 6-bromo-3-hydroxypicolinate.
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Caption: Synthesis of Methyl 6-bromo-3-hydroxypicolinate.
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Caption: Suzuki Coupling of Methyl 6-bromo-3-hydroxypicolinate.
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Caption: Sequential O-Alkylation and Buchwald-Hartwig Amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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